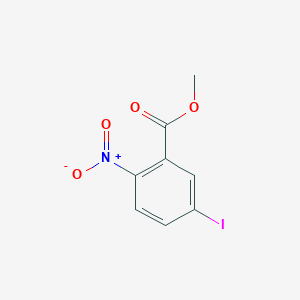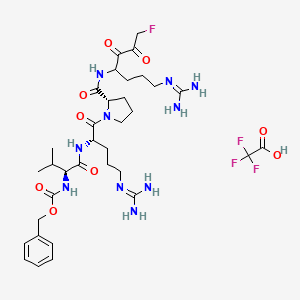
Z-Val-Arg-Pro-DL-Arg-fluoromethylketone trifluoroacetate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Val-Arg-Pro-DL-Arg-fluoromethylketone trifluoroacetate salt: is a synthetic compound known for its potent inhibitory effects on mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This compound is widely used in scientific research due to its ability to inhibit cell proliferation and migration, showing significant anticancer activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Val-Arg-Pro-DL-Arg-fluoromethylketone trifluoroacetate salt involves the sequential coupling of amino acids and the incorporation of a fluoromethylketone group. The process typically includes:
Peptide Synthesis: The amino acids valine, arginine, proline, and DL-arginine are sequentially coupled using standard peptide synthesis techniques.
Fluoromethylketone Incorporation: The fluoromethylketone group is introduced through a reaction with a fluoromethylketone precursor under controlled conditions.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure consistency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Z-Val-Arg-Pro-DL-Arg-fluoromethylketone trifluoroacetate salt primarily undergoes:
Substitution Reactions: The fluoromethylketone group can participate in nucleophilic substitution reactions.
Hydrolysis: The peptide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Conditions typically involve acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are the individual amino acids and the fluoromethylketone fragment.
Applications De Recherche Scientifique
Z-Val-Arg-Pro-DL-Arg-fluoromethylketone trifluoroacetate salt has a wide range of applications in scientific research:
Chemistry: Used as a tool to study peptide synthesis and modification.
Biology: Employed in cell proliferation and migration studies.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of diffuse large B-cell lymphoma.
Industry: Utilized in the development of new therapeutic agents targeting MALT1
Mécanisme D'action
The compound exerts its effects by inhibiting MALT1, a protein involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). By inhibiting MALT1, Z-Val-Arg-Pro-DL-Arg-fluoromethylketone trifluoroacetate salt prevents the activation of NF-κB, leading to reduced cell proliferation and migration. This mechanism is particularly effective in cancer cells, where NF-κB plays a crucial role in promoting tumor growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Z-Leu-Arg-Pro-DL-Arg-fluoromethylketone
- Z-Phe-Arg-Pro-DL-Arg-fluoromethylketone
Uniqueness
Z-Val-Arg-Pro-DL-Arg-fluoromethylketone trifluoroacetate salt is unique due to its specific amino acid sequence and the presence of the fluoromethylketone group, which provides potent inhibitory effects on MALT1. Compared to similar compounds, it shows higher efficacy in inhibiting cell proliferation and migration .
Propriétés
Formule moléculaire |
C34H50F4N10O9 |
|---|---|
Poids moléculaire |
818.8 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[7-(diaminomethylideneamino)-1-fluoro-2,3-dioxoheptan-4-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H49FN10O7.C2HF3O2/c1-19(2)25(42-32(49)50-18-20-9-4-3-5-10-20)28(47)41-22(12-7-15-39-31(36)37)29(48)43-16-8-13-23(43)27(46)40-21(26(45)24(44)17-33)11-6-14-38-30(34)35;3-2(4,5)1(6)7/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,40,46)(H,41,47)(H,42,49)(H4,34,35,38)(H4,36,37,39);(H,6,7)/t21?,22-,23-,25-;/m0./s1 |
Clé InChI |
APWIMENWXXXDPT-WTJMUODPSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NC(CCCN=C(N)N)C(=O)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile](/img/structure/B13029092.png)


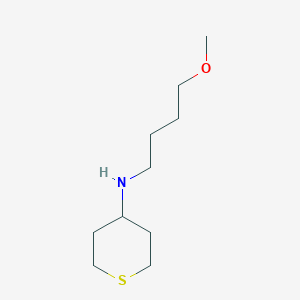
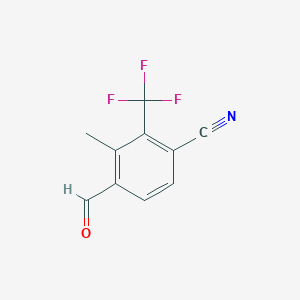
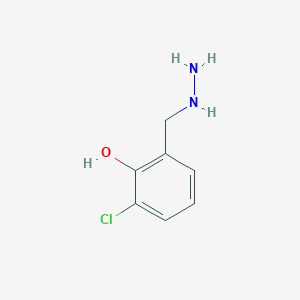
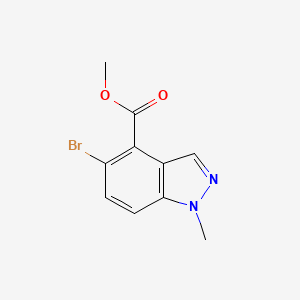
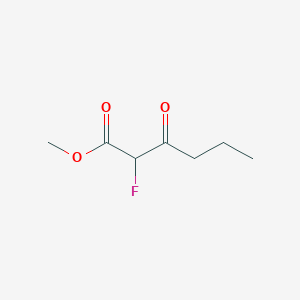

![7-(Difluoromethoxy)-2-methylbenzo[d]thiazole](/img/structure/B13029128.png)
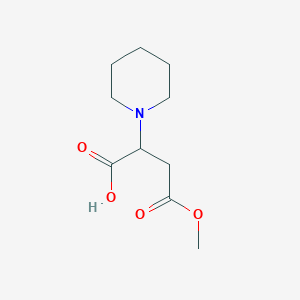
![5-Fluoro-7-nitro-1H-benzo[d]imidazole](/img/structure/B13029138.png)
